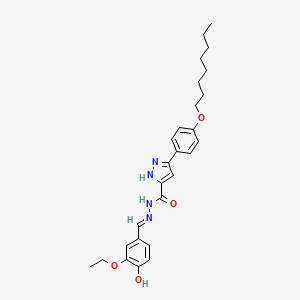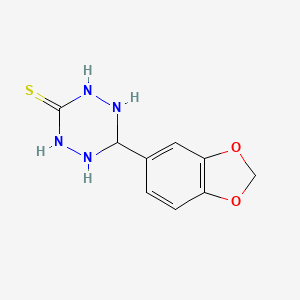
6-(1,3-Benzodioxol-5-yl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazin-3-yl hydrosulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1,3-Benzodioxol-5-yl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazin-3-yl hydrosulfide: is a complex organic compound featuring a benzodioxole moiety fused with a tetrahydro-tetraazinyl group and a hydrosulfide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,3-Benzodioxol-5-yl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazin-3-yl hydrosulfide typically involves multi-step reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole moiety. The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzodioxole moiety, potentially leading to the formation of dihydrobenzodioxole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzodioxole derivatives.
Substitution: Various substituted tetrahydro-tetraazinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic materials and catalysts.
Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors and bioactive agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-(1,3-Benzodioxol-5-yl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazin-3-yl hydrosulfide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
1-(1,3-Benzodioxol-5-yl)-2,3-dihydro-1H-indole: Shares the benzodioxole moiety but differs in the core structure.
6-(1,3-Benzodioxol-5-yl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole: Contains a similar benzodioxole group but has a different heterocyclic system.
Uniqueness: The uniqueness of 6-(1,3-Benzodioxol-5-yl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazin-3-yl hydrosulfide lies in its combination of the benzodioxole moiety with the tetrahydro-tetraazinyl group and hydrosulfide functionality. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H10N4O2S |
|---|---|
Molekulargewicht |
238.27 g/mol |
IUPAC-Name |
6-(1,3-benzodioxol-5-yl)-1,2,4,5-tetrazinane-3-thione |
InChI |
InChI=1S/C9H10N4O2S/c16-9-12-10-8(11-13-9)5-1-2-6-7(3-5)15-4-14-6/h1-3,8,10-11H,4H2,(H2,12,13,16) |
InChI-Schlüssel |
VPZYBECCQFSSTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C3NNC(=S)NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-3-cyclohexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079338.png)
![N'-[(E)-1-(4-fluorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B15079343.png)
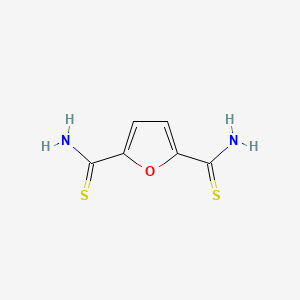
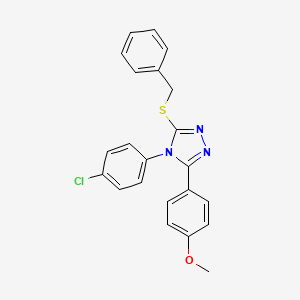
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15079381.png)
![Benzyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15079386.png)
![3-(3-ethoxyphenyl)-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15079399.png)
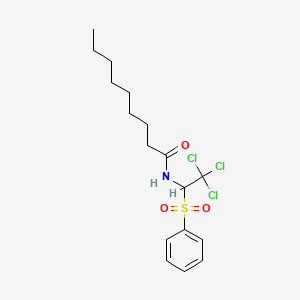
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15079404.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B15079415.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15079424.png)
